

A Spectroscopic Comparison of 2-(2-Chloroethyl)pyridine and Its Derivatives

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Compound of Interest

Compound Name: **2-(2-Chloroethyl)pyridine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-(2-Chloroethyl)pyridine** and two of its key derivatives: 2-(2-hydroxyethyl)pyridine and 2-vinylpyridine. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, purity assessment, and the elucidation of their chemical transformations in various research and development settings. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers a foundational dataset for professionals in medicinal chemistry, materials science, and organic synthesis.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(2-Chloroethyl)pyridine**, 2-(2-hydroxyethyl)pyridine, and 2-vinylpyridine.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
2-(2-Chloroethyl)pyridine	No complete, verified dataset readily available in searched public domain resources.	No complete, verified dataset readily available in searched public domain resources.
2-(2-hydroxyethyl)pyridine[1]	Pyridine Ring: 8.49 (d), 7.65 (t), 7.34 (d), 7.17 (t) Ethyl Chain: 4.85 (t, -CH ₂ -), 4.75 (t, -CH ₂ -), 5.4 (s, -OH)	Pyridine Ring: 161.9, 149.2, 136.6, 123.5, 121.5 Ethyl Chain: 61.2 (-CH ₂ -OH), 40.8 (Py-CH ₂ -)
2-vinylpyridine[2][3][4]	Pyridine Ring: 8.47 (d), 7.48 (t), 7.17 (d), 7.00 (t) Vinyl Group: 6.71 (dd), 6.21 (d), 5.37 (d)	Pyridine Ring: 155.8, 149.5, 136.4, 123.0, 120.9 Vinyl Group: 136.9 (-CH=), 119.8 (=CH ₂)

Table 2: Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compound	Key IR Absorptions (cm^{-1})	Mass Spectrum (m/z)	UV-Vis (λ_{max} , nm)
2-(2-Chloroethyl)pyridine	C-H (aromatic), C=N, C=C, C-Cl	Molecular Ion [M] ⁺ : 141.03[5]	Not available
2-(2-hydroxyethyl)pyridine[5][6]	O-H (broad), C-H (aromatic & aliphatic), C=N, C=C, C-O	Molecular Ion [M] ⁺ : 123.07, Base Peak: 106.07	Not available
2-vinylpyridine[7][8]	C-H (aromatic & vinyl), C=N, C=C (vinyl & aromatic)	Molecular Ion [M] ⁺ : 105.14, Base Peak: 104.13	Not available

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum. The data is presented in wavenumbers (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
- GC Conditions: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) was used. The oven temperature was programmed with an initial hold at 50°C for 2 minutes,

followed by a ramp of 10°C/min to 250°C, with a final hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

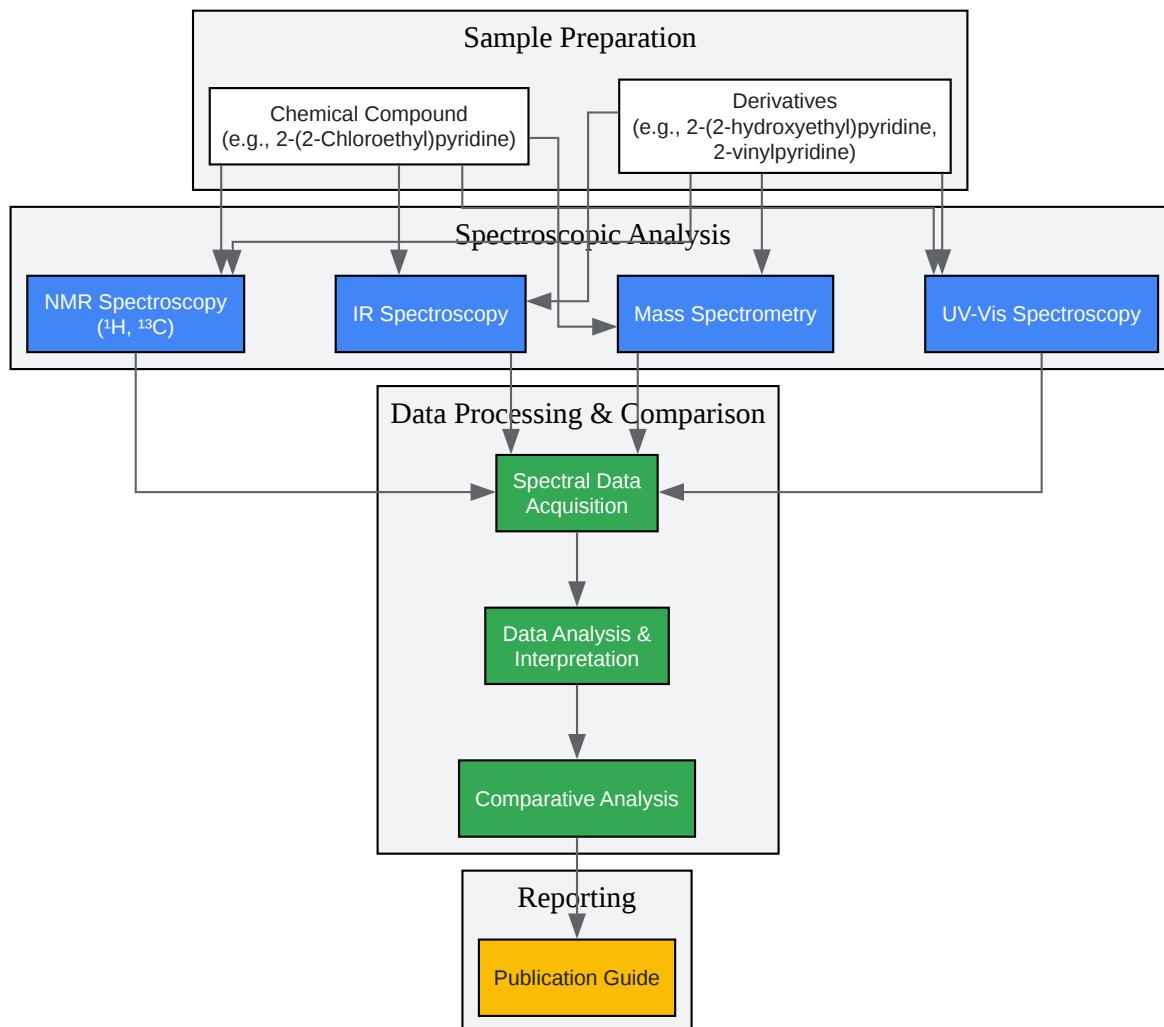
- **MS Conditions:** The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was typically from m/z 40 to 400.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the analyte (typically 10^{-4} to 10^{-5} M) was prepared in a UV-transparent solvent, such as ethanol or cyclohexane.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer was used.
- **Data Acquisition:** The spectrum was recorded from 200 to 400 nm. A baseline was first recorded with the cuvette containing only the solvent. The sample solution was then placed in the sample beam path, and the absorbance was measured. The wavelength of maximum absorption (λ_{max}) is reported in nanometers (nm).

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.



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Caption: General workflow for spectroscopic comparison.

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